molecular formula C15H16N2O2 B108211 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde CAS No. 122321-03-3

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde

Cat. No.: B108211
CAS No.: 122321-03-3
M. Wt: 256.3 g/mol
InChI Key: FRMKJZNBTRONBV-UHFFFAOYSA-N
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Description

4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C15H16N2O2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Improvements

  • Synthesis Method Improvement : 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde, a key intermediate for Rosiglitazone, has been synthesized using improved methods that are suitable for industrial manufacturing. This compound is obtained through the reaction of 2-(methyl-pyridin-2-yl-amino)-ethanol with 4-fluorobenzaldehyde, using acetonitrile as a solvent and KOH as a disacidifying agent (Xu Yun-gen, 2005).

Biomedical Applications

  • pH-sensitive Fluorescent Chemosensors : Related compounds, notably 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde, have been synthesized and explored as fluorescent chemosensors for pH. These compounds can discriminate between normal cells and cancer cells based on pH levels, as cancer cells typically have a different pH range compared to normal cells (Tanumoy Dhawa et al., 2020).

Pharmaceutical Development

  • Characterization and Evaluation : Analog compounds have been characterized for their inhibitory activity against different gram-positive and gram-negative bacteria, showing potential pharmaceutical applications (N. Patel & H. Patel, 2012).
  • Antiproliferative Activity : Research on derivatives of similar compounds has involved the examination of their antiproliferative activity in vitro against human cancer cell lines, indicating potential use in cancer treatment (H. Liszkiewicz, 2002).

Chemical Analysis and Properties

  • DFT Study of Condensation Mechanisms : The condensation mechanisms of related compounds have been studied, providing insights into molecular properties and reaction energies, which are crucial for chemical synthesis and analysis (Ion Arsene et al., 2022).

Environmental Applications

  • Removal of Heavy Metals : A study demonstrated the use of magnetic chitosan-4-((pyridin-2-ylimino)methyl)benzaldehyde Schiff's Base for the removal of Pb(II) ions from aqueous environments. This indicates its potential application in environmental remediation (Yuvaraja Gutha & V. S. Munagapati, 2016).

Safety and Hazards

The safety symbols for 4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzaldehyde include GHS07, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335, and the precautionary statements include P261 and P305+P351+P338 .

Properties

IUPAC Name

4-[2-[methyl(pyridin-2-yl)amino]ethoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-17(15-4-2-3-9-16-15)10-11-19-14-7-5-13(12-18)6-8-14/h2-9,12H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMKJZNBTRONBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCOC1=CC=C(C=C1)C=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439686
Record name 4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122321-03-3
Record name 4-{2-[Methyl(pyridin-2-yl)amino]ethoxy}benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared from 2-(N-methyl-N-(2-pyridyl)amino)ethanol (8.9 g) and 4-fluorobenzaldehyde by a similar procedure to that described in Preparation 22.
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8.9 g
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Synthesis routes and methods II

Procedure details

In a 2l three necked, round bottom flask, 500 ml dimethylformamide is added, followed by addition of 100 g of 2-(N-methyl-N-(2-pyridyl)amino)ethanol (II) and 100 g of 4-fluorobenzaldehyde (III) was added to the reaction mixture and it was stirred for 10 minutes at room temperature and 80 g of potassium tertiary butoxide was added to the reaction mixture. The reaction was monitored by TLC. After completion of the reaction, the reaction mixture was cooled to 5-10° C. and under the cold conditions, 1.5 l of water was added and stirred for 15 min. The mixture was extracted with 4×500 ml of ethyl acetate. The combined organic layer was washed with 3×1 l water. The organic layer was dried over anhydrous sodium sulphate and concentrated under reduced pressure to give 148 g (88%) of 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy)benzaldehyde (IV).
[Compound]
Name
2l
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0 (± 1) mol
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500 mL
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100 g
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100 g
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80 g
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reactant
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1.5 L
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde in Rosiglitazone synthesis?

A: 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde serves as a crucial intermediate in the multi-step synthesis of Rosiglitazone. [, , ] This compound undergoes a condensation reaction with 2,4-thiazolidinedione, followed by reduction, to yield Rosiglitazone. [] Various synthetic routes utilize this intermediate, often starting from 2-chloropyridine or 2-bromopyridine. []

Q2: What are the advantages of using 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde as a starting material for Rosiglitazone synthesis?

A2: Utilizing 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde as a starting material offers several advantages:

  • Improved reaction conditions: The reaction conditions for synthesizing Rosiglitazone from this intermediate are generally mild, contributing to a safer and more controlled synthesis. [, ]
  • Simplified purification: The use of this intermediate can simplify the purification process compared to other synthetic routes. []
  • Higher yield: The overall yield of Rosiglitazone is significantly improved when using this synthetic pathway, reaching up to 36.2% in some cases. []

Q3: What research is being done to optimize the synthesis of 4-[2-(methyl-2-pyridinylamino)ethoxy]benzaldehyde itself?

A: Researchers are actively exploring methods to improve the synthesis of this key intermediate. One study focused on optimizing the catalytic hydrogenation reaction system used in its production. [] Other research focuses on simplifying the reaction and purification steps, including using alternative solvents and reagents. [] These efforts aim to make the production of Rosiglitazone more efficient, cost-effective, and environmentally friendly.

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